3-Amino-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-Amino-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C24H23N3O3S and its molecular weight is 433.53. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity
A significant area of application is in the exploration of antiproliferative properties. Studies have shown that analogs of 3-amino-thieno[2,3-b]pyridines possess antiproliferative activity against specific enzymes, highlighting their potential in developing therapeutic agents. For instance, the modification of key functional groups in these compounds has led to the creation of derivatives with greater activity, underscoring the importance of structural modifications in enhancing biological activities (van Rensburg et al., 2017).
Synthetic Chemistry Innovations
In synthetic chemistry, these compounds have served as precursors in the synthesis of complex heterocyclic structures. The oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides has enabled the creation of dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines, demonstrating an unusual and stereoselective one-pot approach to synthesizing dimeric structures (Stroganova et al., 2019).
Antimicrobial Activity
The antimicrobial potential of pyridothienopyrimidines and related derivatives has been investigated, revealing that certain compounds exhibit in vitro antimicrobial activities. This opens up possibilities for their use in developing new antimicrobial agents (Abdel-rahman et al., 2002).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is implicated in various diseases, including cancer .
Mode of Action
The compound interacts with its target, CDK8, most likely through inhibition . This interaction disrupts the normal function of CDK8, leading to changes in cell cycle progression .
Biochemical Pathways
The inhibition of CDK8 affects the cell cycle regulation pathway . This disruption can lead to the arrest of cell cycle progression, potentially leading to cell death or differentiation .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on the specific cell type and the overall cellular context. Generally, the inhibition of cdk8 can lead todisruption of cell cycle progression , which can result in cell death or differentiation .
Properties
IUPAC Name |
3-amino-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-12-5-6-15(9-13(12)2)17-11-16(14-7-8-18(29-3)19(10-14)30-4)20-21(25)22(23(26)28)31-24(20)27-17/h5-11H,25H2,1-4H3,(H2,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPDUCIKKIXTGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C4=CC(=C(C=C4)OC)OC)C(=C(S3)C(=O)N)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.